molecular formula C8H11Cl2N B3090727 (S)-1-(3-Chlorophenyl)ethanamine hydrochloride CAS No. 1213318-20-7

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride

Cat. No. B3090727
CAS RN: 1213318-20-7
M. Wt: 192.08
InChI Key: UZDXSKJUCKLUON-RGMNGODLSA-N
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Description

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride, also known as S-3CPA, is a chiral amine hydrochloride that is widely used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is an important chiral building block in organic synthesis due to its versatility in the formation of a wide variety of organic compounds. S-3CPA is a chiral amine hydrochloride that has been used in the synthesis of a variety of biologically active molecules including drugs, insecticides, and plant growth regulators.

Scientific Research Applications

  • Synthesis and Characterization in Pharmaceutical Compounds : (S)-1-(3-Chlorophenyl)ethanamine hydrochloride plays a role in the synthesis and characterization of various pharmaceutical compounds. For instance, it is involved in the synthesis of chalcones possessing N-substituted ethanamine, which were studied for their antiamoebic activity against Entamoeba histolytica and their cytotoxicity on A549 cells, a non-small cell lung cancer cell line (Zaidi et al., 2015).

  • Role in Novel Drug Synthesis : It is also integral to the novel synthesis of drugs, such as the antiobesity drug lorcaserin hydrochloride. A study details a six-step process involving N-protection, N-alkylation, and other steps leading to lorcaserin hydrochloride with high yield and purity, demonstrating the compound's utility in pharmaceutical manufacturing (Zhu et al., 2015).

  • Chemical and Theoretical Studies : This compound is also involved in detailed chemical and theoretical studies, such as the computational study examining the second-stage cracking of the pyrolysis of ethylamine. This research provides insights into the decomposition reactions of related ethanimine compounds, highlighting the broader chemical relevance of (S)-1-(3-Chlorophenyl)ethanamine hydrochloride (Almatarneh et al., 2016).

  • Synthesis and Pharmacological Studies : Additionally, it is used in the synthesis of compounds like 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, which was tested for its antidepressive activity using a forced swim mice model. This suggests its potential for developing new antidepressant drugs (Guo Ya-nan, 2010).

properties

IUPAC Name

(1S)-1-(3-chlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDXSKJUCKLUON-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride

CAS RN

1213318-20-7
Record name (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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